cis-3-(2-Fluorocyclopropyl)-3-oxopropanenitrile
Overview
Description
“Cis-3-(2-Fluorocyclopropyl)-3-oxopropanenitrile” is a chemical compound with the molecular formula C8H11FO3 . It is also known by other names such as “Ethyl cis-3-(-2-fluorocyclopropyl)-3-oxopropanoate” and "ethyl 3-((1S,2S)-2-fluorocyclopropyl)-3-oxopropanoate" . It is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The molecular structure of “this compound” includes a cyclopropyl group (a three-carbon ring), a fluorine atom attached to one of the carbons in the cyclopropyl group, and a nitrile group (C≡N) attached to the carbon atom next to the cyclopropyl group . The “cis” in the name indicates that the fluorine atom and the nitrile group are on the same side of the molecule .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 174.17 g/mol . It has a topological polar surface area of 43.4 Ų and a complexity of 203 . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has 5 rotatable bonds . Its exact mass and monoisotopic mass are both 174.06922237 g/mol .Scientific Research Applications
Analytical Chemistry Applications
The development of methods for quantifying urinary metabolites of synthetic pyrethroid insecticides showcases the relevance of compounds similar to cis-3-(2-Fluorocyclopropyl)-3-oxopropanenitrile in analytical chemistry. These compounds serve as biomarkers for exposure to pyrethroids, with methodologies involving high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for detection. This approach provides insights into human exposure levels to insecticides, underscoring the importance of such compounds in environmental health studies (Baker, Olsson, & Barr, 2004).
Synthetic Chemistry Applications
In synthetic chemistry, the stereoselective synthesis of cis-2-Fluorocyclopropylamine demonstrates the critical role of compounds akin to this compound in drug discovery and development. This synthesis involves cyclopropanation under phase-transfer conditions, highlighting innovative approaches to creating bioactive molecules with potential pharmaceutical applications (Matsuo, Tani, & Hayakawa, 2004).
Medicinal Chemistry Applications
The diastereoselective synthesis of fluorocyclopropyl analogs of cabozantinib, a therapeutic agent for thyroid cancer and renal cell carcinoma, underscores the medicinal chemistry applications. This research indicates that fluorocyclopropyl moieties can enhance the in vitro profile of drug molecules, suggesting the potential of such modifications in lead optimization for drug discovery (Veliks et al., 2020).
Safety and Hazards
“Cis-3-(2-Fluorocyclopropyl)-3-oxopropanenitrile” is associated with several hazard statements: H302, H315, H320, and H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation . The safety information also includes several precautionary statements: P264, P270, P301+P312, and P330 . These suggest washing hands and other exposed areas thoroughly after handling, not eating, drinking or smoking when using this product, and rinsing mouth if swallowed .
Properties
IUPAC Name |
3-[(1S,2S)-2-fluorocyclopropyl]-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-5-3-4(5)6(9)1-2-8/h4-5H,1,3H2/t4-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIMDNDXEZWALA-UHNVWZDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1F)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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